3,5,5-Trimethylhexan-1-ol

Description

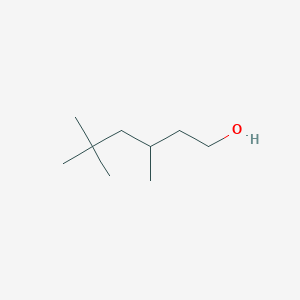

Structure

3D Structure

Properties

IUPAC Name |

3,5,5-trimethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(5-6-10)7-9(2,3)4/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODRLKRKPXBDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029661 | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, to yellow oily liquid or solid with a strong, oily, herbaceous odour | |

| Record name | 1-Hexanol, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/415/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

193-202 °C | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

93 °C o.c. | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: none, insoluble in water; soluble in alcohol, acetone and ether | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/415/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 0.83, 0.835 (20°/20°) | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/415/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 5.0 | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.3 [mmHg], Vapor pressure, Pa at 20 °C: 30 | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

3452-97-9 | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3452-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003452979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonylol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonylol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanol, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylhexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,5-TRIMETHYL-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5KUD6I57K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-70 °C | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5,5-Trimethylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of 3,5,5-Trimethylhexan-1-ol (CAS No. 3452-97-9). It includes tabulated summaries of its physical characteristics, spectroscopic data, and safety information. Detailed experimental protocols for the determination of key properties are provided, along with visualizations of its industrial synthesis and an experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound.

Chemical Identity

This compound is a branched-chain primary alcohol.[1][2] It is a component of the industrial solvent mixture isononanol and sees use as a fragrance ingredient, a flavoring agent, and as a chemical intermediate in the production of plasticizers and lubricants.[1][3][4]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Nonylol, 3,5,5-Trimethylhexanol, Isononyl alcohol, 3,5,5-Trimethylhexyl alcohol |

| CAS Number | 3452-97-9[2] |

| Molecular Formula | C₉H₂₀O[2] |

| Molecular Weight | 144.25 g/mol [5] |

| InChI Key | BODRLKRKPXBDBN-UHFFFAOYSA-N[5] |

| Canonical SMILES | CC(CCO)CC(C)(C)C[2] |

Physical and Chemical Properties

This compound is a colorless, oily liquid at room temperature with a characteristic herbaceous odor that becomes sweeter upon dilution.[4][6] It is combustible and soluble in common organic solvents like alcohol and acetone.[1][4]

| Property | Value | Source(s) |

| Appearance | Colorless, clear oily liquid | [6] |

| Odor | Oily, herbaceous | [4] |

| Boiling Point | 193-194 °C at 760 mmHg | [4][5] |

| Melting Point | -70 °C | [2] |

| Density | 0.824 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.432 | [5] |

| Flash Point | 80 °C (176 °F) - closed cup | [5] |

| Vapor Pressure | 0.119 mmHg at 25 °C (est.) | [4] |

| Water Solubility | 450 mg/L at 25 °C | [7] |

| logP (o/w) | 3.42 | [7] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks for a primary alcohol.

| Wavenumber (cm⁻¹) | Assignment |

| ~3330 (broad) | O-H stretch |

| ~2950 | C-H stretch (aliphatic) |

| ~1050 | C-O stretch (primary alcohol) |

| ~1465, ~1365 | C-H bend |

Data interpreted from NIST WebBook IR Spectrum.[8]

Mass Spectrometry (MS)

The electron ionization mass spectrum shows fragmentation patterns typical for a branched alcohol.

| m/z | Interpretation |

| 144 | Molecular Ion (M⁺) - very low abundance |

| 129 | [M-CH₃]⁺ |

| 83 | Fragmentation ion |

| 70 | Fragmentation ion |

| 57 | [C₄H₉]⁺ (tert-butyl cation) - base peak |

| 43 | Fragmentation ion |

Data interpreted from NIST WebBook Mass Spectrum.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum:

| Chemical Shift (ppm) | Assignment |

|---|---|

| 61.1 | C1 (-CH₂OH) |

| 53.0 | C5 (-C(CH₃)₂) |

| 43.1 | C2 (-CH₂) |

| 31.8 | C4 (-CH₂) |

| 31.2 | C3 (-CH(CH₃)-) |

| 30.1 | C6, C7, C8 (-C(CH₃)₃) |

| 20.0 | C9 (-CH(CH₃)-) |

Data sourced from ChemicalBook.[6]

¹H NMR Spectrum:

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~3.64 | t | -CH₂OH (2H) |

| ~1.0-1.8 | m | Aliphatic protons on C2, C3, C4 (5H) |

| ~0.90 | s | -C(CH₃)₃ (9H) |

| ~0.89 | d | -CH(CH₃)- (3H) |

Data sourced from ChemicalBook.

Synthesis and Reactivity

Industrial Synthesis

The primary industrial route for producing this compound is a two-step process known as the "oxo process" or hydroformylation.[10][11]

-

Hydroformylation: Diisobutylene (a mixture of isooctene isomers) is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt or rhodium catalyst. This reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond, producing 3,5,5-trimethylhexanal.[11][12]

-

Hydrogenation: The resulting aldehyde, 3,5,5-trimethylhexanal, is then hydrogenated, typically using a nickel or copper chromite catalyst, to reduce the aldehyde group to a primary alcohol, yielding the final product.[3]

Caption: Industrial synthesis via the Oxo Process.

Chemical Reactivity

As a primary alcohol, this compound undergoes typical reactions of its class:

-

Esterification: It reacts with carboxylic acids or their derivatives (e.g., anhydrides, acyl chlorides) to form esters. This reaction is commercially important for producing synthetic lubricants and plasticizers. For instance, reaction with phthalic anhydride yields diisononyl phthalate (DINP), a common PVC plasticizer.[3][10]

-

Oxidation: It can be oxidized to form 3,5,5-trimethylhexanal and further to 3,5,5-trimethylhexanoic acid, depending on the oxidizing agent and reaction conditions.

Safety and Toxicology

This compound is classified as a combustible liquid and can cause skin and eye irritation.[2] Prolonged or repeated exposure may cause organ damage.[2] It is also considered harmful to aquatic life with long-lasting effects.[2]

| Hazard Information | Details |

| GHS Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment) |

| Signal Word | Warning |

| Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH373: May cause damage to organs through prolonged or repeated exposureH411: Toxic to aquatic life with long lasting effects |

| LD₅₀ (Oral, Rat) | > 2000 mg/kg[7] |

| LD₅₀ (Dermal, Rabbit) | > 3200 mg/kg |

| Genotoxicity | Not found to be genotoxic[12] |

| Skin Sensitization | Not considered a sensitization concern[12] |

Data sourced from Wikipedia and RIFM Safety Assessment.[2][12]

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound using micro-scale apparatus.

Apparatus:

-

Thiele tube

-

High-temperature thermometer (0-250 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., 75x10 mm)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil (as heating bath)

-

Safety goggles, lab coat, and chemical-resistant gloves

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place a capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil bath, ensuring the rubber band is above the oil level to prevent degradation.

-

Gently heat the side arm of the Thiele tube. The design of the tube will ensure even heat distribution via convection.

-

Observe the capillary tube. As the temperature rises, trapped air will expand and exit the tube as a slow stream of bubbles.

-

Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.

-

Safety: Perform in a well-ventilated fume hood. Since the flash point is 80°C, avoid open flames near the sample, especially once heating begins. Wear appropriate personal protective equipment (PPE).

Caption: Experimental workflow for boiling point determination.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the density of this compound.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (readable to 0.0001 g)

-

Thermometer

-

Constant temperature water bath

-

Pasteur pipettes

-

Lint-free tissue

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath set to 25.0 °C. Allow it to equilibrate for 15-20 minutes.

-

Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₂.

-

Empty and thoroughly dry the pycnometer again.

-

Fill the dry pycnometer with this compound, insert the stopper, and equilibrate it in the 25.0 °C water bath.

-

Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₃.

-

Calculations:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (V) = (Mass of water) / (Density of water at 25.0 °C, which is ~0.99704 g/mL)

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample) / V

-

-

Safety: Handle the sample in a well-ventilated area, wearing appropriate PPE to avoid skin and eye contact.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR Method)

Objective: To obtain the infrared spectrum of liquid this compound.

Apparatus:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Pasteur pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

Record a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the ATR crystal, allowing the instrument's software to subtract it from the sample spectrum.

-

Using a Pasteur pipette, place one or two drops of this compound directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Acquire the sample spectrum according to the instrument's operating procedure (typically involves a set number of scans to be averaged for a good signal-to-noise ratio).

-

After the measurement is complete, clean the sample off the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the surface is clean for the next user.

-

Analyze the resulting spectrum, identifying the wavenumbers of key absorption bands corresponding to the functional groups (O-H, C-H, C-O) present in the molecule.

-

Safety: Wear gloves and safety glasses during the procedure to prevent skin and eye contact with the sample and cleaning solvents. Perform in a well-ventilated lab.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 3. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]

- 4. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]

- 5. 3,5,5-Trimethyl-1-hexanol technical grade, 85 3452-97-9 [sigmaaldrich.com]

- 6. 3,5,5-Trimethyl-1-hexanol(3452-97-9) 13C NMR [m.chemicalbook.com]

- 7. 1-Hexanol, 3,5,5-trimethyl- [webbook.nist.gov]

- 8. 1-Hexanol, 3,5,5-trimethyl- [webbook.nist.gov]

- 9. This compound for Research Applications [benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Tuning the coordination microenvironment of Co sites embedded in porous organic polymer for the hydroformylation of diisobutylene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. Hydroformylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 3,5,5-Trimethylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,5,5-Trimethylhexan-1-ol, a branched-chain primary alcohol. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Core Physical Properties

This compound is a colorless, oily liquid with a characteristic grassy, green, and floral odor.[1] It is primarily utilized as a fragrance ingredient in various consumer products.[2][3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Units | Conditions |

| Molecular Formula | C₉H₂₀O | - | - |

| Molecular Weight | 144.25 | g/mol | - |

| Boiling Point | 193 - 202 | °C | at 760 mmHg |

| Melting Point | -70 | °C | - |

| Density | 0.824 - 0.830 | g/mL | at 20-25 °C |

| Refractive Index | 1.432 - 1.434 | - | at 20 °C |

| Water Solubility | 450.1 - 572 | mg/L | at 20-25 °C |

| Vapor Pressure | 0.119 | mmHg | at 25 °C (estimated) |

| Flash Point | 79 - 81.11 | °C | - |

| logP (o/w) | 2.976 | - | (estimated) |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of liquid organic compounds such as this compound. These protocols are based on internationally recognized guidelines, including those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for this determination.

Method: Ebulliometer Method

-

Apparatus: An ebulliometer equipped with a thermometer and a heating mantle.

-

Procedure:

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume. For liquids, several accurate methods are available.

Method: Oscillating U-tube Densitometer

-

Apparatus: A digital densitometer with an oscillating U-tube.

-

Procedure:

-

The instrument is calibrated using two standards of known density, such as dry air and distilled water.

-

A small sample of this compound is introduced into the U-tube.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample's mass and calculates the density.[2][3]

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a compound.

Method: Abbé Refractometer

-

Apparatus: An Abbé refractometer with a light source and a temperature-controlled prism.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, typically distilled water.

-

A few drops of the this compound sample are placed on the prism.

-

Light is passed through the sample, and the refractometer measures the angle of refraction.

-

The refractive index is read directly from the instrument's scale.[1][6]

-

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that will dissolve in water at a specific temperature.

Method: Flask Method

-

Apparatus: A flask, a constant temperature bath, and an analytical method for determining the concentration of the solute (e.g., gas chromatography).

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath until equilibrium is reached.

-

The solution is filtered to remove any undissolved substance.

-

The concentration of this compound in the aqueous solution is determined using an appropriate analytical technique.[7][8][9]

-

Visualizations

Factors Influencing the Physical Properties of this compound

Caption: Interplay of molecular structure and physical properties.

General Experimental Workflow for Boiling Point Determination

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. oecd.org [oecd.org]

- 3. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. davjalandhar.com [davjalandhar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

An In-depth Technical Guide to 3,5,5-Trimethylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethylhexan-1-ol, a nine-carbon primary alcohol, is a significant compound in the chemical industry, primarily utilized as a precursor in the synthesis of plasticizers and as a component in fragrance formulations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological interactions, tailored for a scientific audience.

Chemical Identity and Properties

The unequivocal identification of a chemical entity is paramount for research and development. This compound is the accepted IUPAC name for this branched-chain alcohol.[1][2] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Isononyl alcohol, Nonylol, 3,5,5-Trimethylhexyl alcohol | [1][3] |

| CAS Number | 3452-97-9 | [1] |

| Molecular Formula | C9H20O | [1] |

| Molecular Weight | 144.26 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Herbaceous, plant-like | [3] |

| Boiling Point | 193-194 °C | [4] |

| Melting Point | -70 °C | [5] |

| Density | 0.824 g/mL at 25 °C | [4] |

| Flash Point | 80 °C | [3] |

| Water Solubility | 0.45 g/L | [3] |

| logP | 3.42 | [6] |

Synthesis and Industrial Production

The primary industrial route for the synthesis of this compound is the oxo process, also known as hydroformylation.[4][7] This process involves two main stages:

-

Hydroformylation of Diisobutylene: Diisobutylene (a mixture of octene isomers) is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) under high pressure and in the presence of a catalyst, typically a cobalt or rhodium complex, to produce 3,5,5-trimethylhexanal.[8]

-

Hydrogenation of the Aldehyde: The resulting aldehyde is then hydrogenated to this compound, commonly using a nickel or palladium catalyst.[1][9]

A patent from 1950 describes a specific example of this process where diisobutylene is reacted with carbon monoxide and hydrogen at 1100-1800 psi and -160°C in the presence of a reduced cobalt catalyst, followed by hydrogenation of the resulting aldehyde using a nickel-on-kieselguhr catalyst.[10]

Experimental Protocols

Representative Analytical Method: Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.[12] For identification, a mass spectrometer (MS) detector can be used.[13]

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a common choice for separating alcohols.[12]

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.[11]

-

Injection: A split/splitless injector is commonly used. The injection volume would typically be 1 µL.[14]

-

Temperature Program: A temperature program is necessary to achieve good separation. A representative program could be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 200 °C.

-

Final hold: 5 minutes at 200 °C.

-

-

Detector Temperature (FID): 250 °C.

-

Sample Preparation: Samples may be diluted in a suitable solvent like ethanol or hexane prior to injection. An internal standard (e.g., a different alcohol with a distinct retention time) can be added for accurate quantification.[14]

Biological Activity and Metabolism

General Effects of Branched-Chain Alcohols

This compound belongs to the class of branched-chain fatty alcohols. These molecules are known to interact with biological membranes. Their branched structure can disrupt the orderly packing of lipid acyl chains, leading to an increase in membrane fluidity. This can, in turn, affect the function of membrane-bound proteins.

Metabolism

Specific metabolic pathway studies for this compound are scarce. However, based on the metabolism of other fatty alcohols, it is anticipated that it undergoes oxidation in the body.[15] The primary metabolic pathway for straight-chain fatty alcohols involves oxidation to the corresponding aldehyde, followed by further oxidation to the carboxylic acid.[15] A similar pathway is expected for branched-chain alcohols, where this compound would be metabolized to 3,5,5-trimethylhexanoic acid.[6] The metabolism of branched-chain fatty acids, such as phytanic acid, involves alpha-oxidation in peroxisomes.[16][17]

Toxicological Profile

Toxicological studies have been conducted to assess the safety of this compound, particularly due to its use in consumer products.

-

Acute Oral Toxicity: The LD50 in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity.[6]

-

Irritation: It is considered a moderate irritant to the skin and eyes.[6]

-

Genotoxicity: this compound has shown negative results in bacterial mutation assays (Ames test) and in vitro chromosomal aberration tests, suggesting it is not genotoxic.[6]

-

Repeated Dose Toxicity: The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity in a 28-day study in rats was determined to be 12 mg/kg/day.[6]

Applications

The primary applications of this compound are:

-

Plasticizer Precursor: It is a key raw material for the synthesis of diisononyl phthalate (DINP), a high-molecular-weight plasticizer used in PVC products.[8]

-

Fragrance Ingredient: It is used in a variety of consumer products, including toiletries and household cleaners, for its herbaceous, plant-like scent.[3]

-

Flavoring Agent: It has been used as a flavoring agent in foods.[5]

-

Lubricants: It serves as a base material for the production of synthetic lubricants and as an additive for lubricating oils.[10]

Conclusion

This compound is a commercially important branched-chain alcohol with well-defined physicochemical properties. Its synthesis is predominantly carried out via the oxo process, and it finds major applications in the production of plasticizers and fragrances. While its toxicological profile suggests low systemic toxicity, it is a moderate irritant. Further research into its specific metabolic pathways and biological interactions would provide a more complete understanding of its effects on biological systems.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fischer-tropsch.org [fischer-tropsch.org]

- 3. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 4. 3,5,5-Trimethyl-1-hexanol | 3452-97-9 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Video: Alcohols from Carbonyl Compounds: Reduction [jove.com]

- 7. Oxo Alcohol Process LP Oxo℠ Technology | Johnson Matthey | Johnson Matthey [matthey.com]

- 8. Page loading... [wap.guidechem.com]

- 9. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]

- 11. Gas chromatography of Alcohols [delloyd.50megs.com]

- 12. researchgate.net [researchgate.net]

- 13. CN109187831B - Simultaneous and rapid determination of nine alcohol compounds in alcohol by GC-MS - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Synonyms and Chemical Identifiers of 3,5,5-Trimethylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms, and other chemical identifiers for 3,5,5-Trimethylhexan-1-ol. This information is critical for accurate substance identification in research, development, and regulatory contexts.

Nomenclature and Synonyms

This compound is a primary alcohol with a nine-carbon backbone. Due to its branched structure and various historical naming conventions, it is known by a multitude of synonyms. The International Union of Pure and Applied Chemistry (IUPAC) preferred name is This compound .[1][2]

Below is a table summarizing the common synonyms for this compound.

| Synonym Category | Synonym |

| IUPAC and Numbered Variants | 3,5,5-trimethyl-1-hexanol[1][3][4] |

| 3,5,5-trimethyl hexanol[3] | |

| 1-Hexanol, 3,5,5-trimethyl-[1][3][5][6] | |

| hexan-1-ol, 3,5,5-trimethyl-[3] | |

| 3,5,5-, trimethyl hexan-1-ol[3] | |

| 3,5,5-Trimethylhexanol[1][5][6] | |

| 3,5-Trimethyl-1-hexanol[1] | |

| 3,5-Trimethylhexanol[1] | |

| 1-Hexanol,5,5-trimethyl-[1] | |

| (+/-)-3,5,5-Trimethyl-1-hexanol[1] | |

| 3,5,5-Trimethyl n-hexanol[6] | |

| Common and Trivial Names | Nonylol[1][3][4][5][6][7] |

| Isononanol[3][5] | |

| i-Nonyl alcohol[1][5][6] | |

| iso, nonyl alcohol[3] | |

| Trimethylhexanol[4][5][7] | |

| 3,5,5-Trimethylhexyl Alcohol[1][5][6] | |

| Trimethylhexyl alcohol[1] | |

| green hexanol[3][7] | |

| alcohol C-9 oxo[3] | |

| tert-, butyl isopentanol[3] | |

| iso, nonyl alcohol, linear[3] |

Chemical and Regulatory Identifiers

For unambiguous identification, a substance is assigned various unique identifiers by different chemical and regulatory bodies.

| Identifier Type | Identifier |

| CAS Registry Number | 3452-97-9[1][3][4][5][6][7] |

| EC Number | 222-376-7[1][3][4] |

| FEMA Number | 3324[1][3] |

| UNII | O5KUD6I57K[1][3] |

| ChEBI ID | CHEBI:178388[1][4] |

| ChEMBL ID | CHEMBL3187919[1] |

| DSSTox Substance ID | DTXSID7029661[1][4] |

| HMDB ID | HMDB0031198[1][3] |

| Nikkaji Number | J142.877B[1][3] |

Logical Relationship of Synonyms

The following diagram illustrates the relationship between the primary IUPAC name and a selection of its common synonyms and identifiers.

Caption: Relationship between the IUPAC name and its synonyms.

References

- 1. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5,5-Trimethyl-1-hexanol 85.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]

- 4. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. 1-Hexanol, 3,5,5-trimethyl- [webbook.nist.gov]

- 7. parchem.com [parchem.com]

Isononyl alcohol vs 3,5,5-Trimethylhexan-1-ol

An In-depth Technical Guide to Isononyl Alcohol and 3,5,5-Trimethylhexan-1-ol: A Comparative Analysis

Introduction

In the realm of industrial chemistry, C9 alcohols represent a critical class of compounds, primarily utilized as intermediates in the synthesis of plasticizers, surfactants, and lubricants. Among these, isononyl alcohol (INA) and this compound are two prominent examples. A key distinction lies in their chemical identity: "isononyl alcohol" typically refers to a complex mixture of C9 isomers, whereas this compound is a single, well-defined chemical compound.[1][2] This technical guide provides a comprehensive comparison of their chemical structures, physicochemical properties, synthesis methodologies, applications, and toxicological profiles, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

Isononyl alcohol is not a single molecule but a mixture of branched-chain nine-carbon primary alcohols.[3] The specific composition of the mixture can vary depending on the manufacturing process, but it is generally derived from isomeric octenes.[1] A common isomer in this mixture is 7-methyloctan-1-ol.[1][4]

In contrast, this compound is a specific, single isomer of nonyl alcohol with a defined chemical structure.[2][5] It is also a component of the broader mixture sometimes referred to as isononanol.[1][2]

Physicochemical Properties

The physical and chemical properties of these alcohols dictate their suitability for various applications. While this compound has precise, documented properties, the values for isononyl alcohol are often presented as ranges due to its isomeric nature.

| Property | Isononyl Alcohol (Isomer Mixture) | This compound |

| CAS Number | 27458-94-2 (for the mixture)[6] | 3452-97-9[2] |

| Molecular Formula | C₉H₂₀O[7] | C₉H₂₀O[2][8] |

| Molar Mass | 144.25 g/mol [1][4] | 144.25 g/mol [2][5] |

| Appearance | Clear, colorless liquid[1][7] | Clear, colorless liquid[2][5] |

| Density | ~0.83 g/cm³[1] | 0.824 g/mL at 25 °C[8] |

| Boiling Point | 215 °C[1] to 244-252 °C[9] | 193-194 °C[2][8] |

| Melting Point | -48 °C to -65 °C[7][9] | -70 °C[2][5] |

| Water Solubility | Slightly soluble; 245 mg/L at 20°C[1][7] | 0.45 g/L (450 mg/L)[2][10] |

| Vapor Pressure | 0.0198 mm Hg to 2.6 Pa at ~20°C[1][7] | 0.2 torr (~26.6 Pa)[2] |

| Flash Point | 80 °C to >200 °C[6][9] | 80 °C to 93 °C[2][5] |

| Refractive Index | ~1.429[6] | n20/D 1.432[8] |

Synthesis and Manufacturing Processes

The industrial production of both alcohols commonly involves the oxo process, also known as hydroformylation. This process converts olefins (alkenes) into aldehydes, which are subsequently hydrogenated to form alcohols.

Isononyl Alcohol Synthesis: The primary route involves the hydroformylation of mixed octenes. These octenes are typically produced through the dimerization of butenes.[1] Modern processes often utilize rhodium-based catalysts for higher selectivity and efficiency compared to older cobalt-based systems.[3][11] An alternative method involves the Prins reaction of isooctene with formaldehyde, followed by hydrogenation.[12]

This compound Synthesis: This specific isomer is prepared from diisobutene (2,4,4-trimethyl-pent-1-ene) via the oxo process.[13] The diisobutene is hydroformylated to produce 3,5,5-trimethylhexanal, which is then hydrogenated to yield the final alcohol.

Key Applications

Both alcohols serve as crucial intermediates in the chemical industry, though with some differences in their primary markets.

| Application | Isononyl Alcohol (Isomer Mixture) | This compound |

| Plasticizers | Major use as a precursor for high-molecular-weight plasticizers like Diisononyl Phthalate (DINP), which provides flexibility to PVC.[6][14] | Also a precursor for DINP and other esters used as plasticizers and synthetic lubricants.[15][16][17] |

| Surfactants | Used to produce non-ionic surfactants for household and industrial cleaning products due to excellent emulsifying properties.[14] | Functions as a wetting agent in some industrial processes.[16] |

| Fragrances | Used as a fragrance ingredient in soaps, creams, and hair sprays.[1] | Widely used in fragrances and flavors for its distinct herbaceous, plant-like odor.[2][13][16] |

| Solvents & Coatings | Acts as a solvent in paints and coatings and for the extraction of biomolecules.[18][19] | Limited use as a solvent, more valued for its fragrance properties. |

| Lubricants | Used in the manufacture of certain lubricants.[18] | Serves as a foundational material for synthetic lubricants and as a performance-enhancing additive.[16][17] |

Toxicological and Safety Profile

The safety profiles have been evaluated for both substances. Notably, data for the broader "isononyl alcohol" mixture is sometimes used as a read-across material to assess the safety of specific isomers like this compound.[20]

| Toxicological Endpoint | Isononyl Alcohol (Isomer Mixture) | This compound |

| Acute Oral Toxicity | Low toxicity after single ingestion.[21] LD50 (rat) > 2000 mg/kg.[22] | LD50 (rat) > 2000 mg/kg.[10] |

| Skin Irritation | Causes skin irritation.[21] | Moderate skin irritant.[5][10] |

| Eye Irritation | May cause serious eye damage.[1][21] | Moderate to serious eye irritant.[5][10] |

| Skin Sensitization | Not observed to be a skin sensitizer in animal studies.[21] | Not considered a sensitization concern based on its own data and read-across from isononyl alcohol.[20] |

| Genotoxicity | No specific data found, but not classified as a mutagen. | Not genotoxic.[20] |

| Repeated Dose Toxicity | No substance-related effects noted in repeated oral uptake studies.[21] | NOAEL (No-Observed-Adverse-Effect Level) of 12 mg/kg/day for males and females.[10][20] |

| Aquatic Toxicity | Acutely toxic to aquatic organisms.[21] Harmful to aquatic life with long-lasting effects.[1][23] | Toxic to aquatic organisms, may cause long-term adverse effects.[8][24] |

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting laboratories. However, the methodologies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol 1: Synthesis via Hydroformylation (General Methodology)

The synthesis of C9 alcohols via the oxo process is a well-established industrial method.

-

Feed Preparation: A stream of olefin (e.g., mixed octenes) is purified and mixed with synthesis gas (a mixture of carbon monoxide and hydrogen).

-

Hydroformylation: The mixture is fed into a high-pressure reactor containing a catalyst. For modern processes, a rhodium-based catalyst with a specific ligand is used to enhance selectivity towards the desired linear aldehyde.[11] The reaction is carried out at elevated temperatures and pressures.

-

Catalyst Separation: The rhodium catalyst is separated from the aldehyde product stream for recycling, a key economic advantage of this process.[3][11]

-

Hydrogenation: The crude aldehyde is then sent to a second reactor where it is hydrogenated over a catalyst (e.g., nickel-based) to convert the aldehyde group (-CHO) into a primary alcohol group (-CH₂OH).

-

Purification: The final alcohol product is purified through distillation to remove any unreacted materials, byproducts, and water, yielding the high-purity C9 alcohol.

Protocol 2: Acute Aquatic Toxicity Testing (Based on OECD TG 203)

This protocol outlines the general principles for determining the toxicity of a chemical to fish.

-

Test Organism: A standard fish species (e.g., Zebrafish or Fathead Minnow) is selected. The fish are acclimatized to laboratory conditions.

-

Test Substance Preparation: A series of test concentrations of the alcohol are prepared in water. Due to the low water solubility of these alcohols, a solvent or dispersant may be required. A control group (water only) and, if necessary, a solvent control are also prepared.

-

Exposure: Fish are introduced into the test vessels for each concentration and control. The test is typically run for 96 hours under controlled conditions (temperature, light, oxygen levels).

-

Observation: The fish are observed at regular intervals (e.g., 24, 48, 72, and 96 hours) for mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming).

-

Data Analysis: The concentration of the test substance that is lethal to 50% of the test fish (LC50) over the 96-hour period is calculated using statistical methods. The results for isononyl alcohol and this compound indicate they are acutely toxic to aquatic life.[9][21]

Conclusion

The primary distinction between isononyl alcohol and this compound lies in their composition: the former is an isomeric mixture, while the latter is a single, defined compound. This fundamental difference leads to variations in their physicochemical properties, such as boiling point ranges for INA versus precise values for this compound. Both are produced via similar oxo-synthesis chemistry and share major applications as precursors to plasticizers and lubricants. However, this compound is more specifically valued in the fragrance industry for its unique odor profile. Their toxicological profiles are broadly similar, characterized by low acute systemic toxicity but concerns for skin/eye irritation and aquatic toxicity. For researchers and industry professionals, understanding the distinction between this isomeric mixture and its specific isomer is crucial for precise application, process design, and safety assessment.

References

- 1. Isononyl alcohol - Wikipedia [en.wikipedia.org]

- 2. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Isononanol | C9H20O | CID 17072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Plasticizer-Other, Plasticizer-Other Products, Plasticizer-Other Manufacturers, Plasticizer-Other Suppliers and Exporters - BOSS CHEMICAL [bosschemical.com]

- 8. chembk.com [chembk.com]

- 9. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. univation.com [univation.com]

- 12. CN111995496A - Preparation method of isononyl alcohol - Google Patents [patents.google.com]

- 13. 3,5,5-Trimethyl-1-hexanol | 3452-97-9 [chemicalbook.com]

- 14. Isononyl Alcohol - Global Strategic Business Report [researchandmarkets.com]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound for Research Applications [benchchem.com]

- 17. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]

- 18. Isononyl Alcohol | 2430-22-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 19. Buy Isononyl alcohol | 2430-22-0 [smolecule.com]

- 20. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 21. download.basf.com [download.basf.com]

- 22. khneochem.com [khneochem.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. 3,5,5-trimethyl hexanol, 3452-97-9 [thegoodscentscompany.com]

The Natural Occurrence of 3,5,5-Trimethylhexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethylhexan-1-ol, a branched-chain primary alcohol, is a molecule of interest in various scientific disciplines, including flavor and fragrance chemistry, as well as in the study of natural products. While predominantly synthesized for industrial applications, its presence in the natural world offers insights into the biosynthetic capabilities of various organisms. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed experimental methodologies for its analysis, and a proposed biosynthetic pathway.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in a limited number of natural sources. The quantitative data available in the scientific literature is sparse, and for many reported occurrences, the concentration is not specified. The following tables summarize the known natural sources of this compound.

| Plant Source | Family | Part of Plant | Reference |

| Lycium barbarum (Goji Berry) | Solanaceae | Fruit (Fructus) | [1] |

| Ribes nigrum (Black Currant) | Grossulariaceae | Bud | [2][3] |

| Rosmarinus officinalis (Rosemary) | Lamiaceae | Plant | [3] |

| Citrus aurantium var. amara (Bigarade Orange) | Rutaceae | Essential Oil | [3] |

| Psidium guajava (Guava) | Myrtaceae | Not Specified | [2] |

| Feijoa sellowiana (Feijoa) | Myrtaceae | Not Specified | [2] |

| Animal Source | Phylum | Common Name | Reference |

| Crustacea | Arthropoda | Crab | [2][3] |

Quantitative Data

Obtaining precise quantitative data for this compound from natural sources is challenging due to its often low concentration and the variability influenced by factors such as genotype, environmental conditions, and processing methods. To date, specific concentrations are not widely reported in publicly available literature. One source indicated the presence of this compound in orange bigarade oil at a concentration of 1.36%, though the primary study for this data is not readily accessible.[3] For other sources, while their volatile profiles have been studied, the quantification of this specific compound is often not provided.

Experimental Protocols

The analysis of this compound from natural matrices typically involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for sample preparation.

1. Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a general framework for the extraction of this compound from a plant matrix. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving high sensitivity and reproducibility.

-

Sample Preparation:

-

Weigh a precise amount of the homogenized fresh or dried sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

For solid samples, the addition of a salt solution (e.g., NaCl) can be used to increase the release of volatile compounds.

-

Seal the vial with a PTFE/silicone septum.

-

-

Extraction:

-

Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 40-80 °C).

-

Expose a pre-conditioned SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS coating) to the headspace of the vial for a defined period (e.g., 20-60 minutes).

-

The sample may be agitated during extraction to facilitate the release of volatiles.

-

-

Desorption:

-

After extraction, retract the fiber and immediately insert it into the heated injection port of the GC-MS system.

-

Thermal desorption of the analytes from the fiber onto the GC column is typically performed at a high temperature (e.g., 250 °C) for a short duration (e.g., 1-5 minutes) in splitless mode to maximize the transfer of the analyte.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polar capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might be: initial temperature of 40-60 °C held for a few minutes, followed by a ramp of 3-10 °C/min to a final temperature of 250-280 °C, with a final hold period.

-

Injector Temperature: Maintained at a temperature suitable for rapid volatilization of the analytes (e.g., 250 °C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400 or a range appropriate for the target analyte and potential co-eluents.

-

Ion Source Temperature: Typically maintained at 230 °C.

-

Quadrupole Temperature: Typically maintained at 150 °C.

-

-

Compound Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of an authentic standard. The mass spectrum can also be compared with entries in mass spectral libraries such as NIST or Wiley.

-

Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of this compound of known concentrations. An internal standard (a compound not present in the sample with similar chemical properties) is often added to both the standards and the samples to improve accuracy and precision.

-

Proposed Biosynthetic Pathway

The precise biosynthetic pathway for this compound in plants has not been fully elucidated. However, based on its structure and the known pathways for the biosynthesis of other branched-chain alcohols and isoprenoids in plants, a hypothetical pathway can be proposed. This pathway likely originates from the metabolism of branched-chain amino acids, such as leucine.

The biosynthesis of many higher alcohols in plants and microbes is known to proceed via the Ehrlich pathway, which involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and subsequent reduction to the alcohol. For this compound, a C9 alcohol, a precursor beyond the common proteinogenic amino acids is required. This could involve chain elongation steps starting from a smaller branched-chain keto-acid.

Below is a conceptual diagram illustrating a plausible biosynthetic route.

Caption: A proposed biosynthetic pathway for this compound.

Conclusion

The natural occurrence of this compound, though not widespread, has been reported in a variety of plant and animal species. This technical guide consolidates the currently available information on its natural sources. While quantitative data remains limited, the provided experimental protocols offer a robust framework for the extraction and analysis of this compound from natural matrices. The proposed biosynthetic pathway, based on established biochemical principles, provides a foundation for future research aimed at elucidating the precise enzymatic steps involved in its formation in different organisms. Further investigation is warranted to quantify the concentration of this compound in its natural sources and to validate its biosynthetic route, which could have implications for metabolic engineering and the production of fine chemicals.

References

The Genesis and Evolution of 3,5,5-Trimethylhexan-1-ol: A Technical Guide

An in-depth exploration of the discovery, synthesis, and key applications of 3,5,5-Trimethylhexan-1-ol, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a branched-chain primary alcohol, is a significant compound in the chemical industry. While not a pharmaceutical agent itself, its role as a versatile precursor and intermediate in the synthesis of various organic molecules, including plasticizers and fragrances, makes it a substance of interest to the scientific community. This technical guide delves into the historical context of its discovery, the evolution of its synthesis, its physicochemical properties, and the detailed experimental protocols for its preparation.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of the oxo synthesis , also known as hydroformylation. This pivotal industrial process was discovered by the German chemist Otto Roelen in 1938 during his work on the Fischer-Tropsch process at Ruhrchemie AG.[1][2][3] Roelen observed that olefins could react with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a cobalt catalyst to produce aldehydes.[2][3] This discovery paved the way for the large-scale production of a wide range of aldehydes and their corresponding alcohols.

The commercial production of isononyl alcohol, a mixture of isomers including this compound, began in the 1940s.[4][5] Its primary application was as a precursor to diisononyl phthalate (DINP), a high-molecular-weight plasticizer used in PVC products.[4][5][6] The demand for DINP as a safer alternative to lower-molecular-weight phthalates has been a significant driver for the production of this compound.[6]

The evolution of the production process has seen a shift from the original high-pressure cobalt-based catalysts to more efficient low-pressure rhodium-based catalyst systems, jointly developed by companies like Union Carbide, Johnson Matthey, and Dow.[4][5] These advancements have led to improved efficiency, lower energy consumption, and reduced waste generation.[4][5]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in research and industry. The following table summarizes key quantitative data from various sources.

| Property | Value | References |

| Molecular Formula | C₉H₂₀O | [7][8] |

| Molecular Weight | 144.25 g/mol | [9][10] |

| CAS Number | 3452-97-9 | [8][9] |

| Appearance | Colorless to pale yellow liquid | [10] |

| Odor | Mild, pleasant, oily-herbaceous | [7] |

| Boiling Point | 193-194 °C | [7] |

| Melting Point | -70 °C | [8] |

| Density | 0.824 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.432 | [7] |

| Solubility in Water | 0.45 g/L | [8] |

| Flash Point | 80 °C | [8] |

| Vapor Pressure | 0.2 torr | [8] |

| Log Kow | 3.0 - 3.11 | [11] |

Synthesis and Experimental Protocols

The primary industrial route to this compound is the oxo process, which involves the hydroformylation of diisobutylene followed by the hydrogenation of the resulting aldehyde. Laboratory-scale synthesis can be achieved through methods like the Grignard reaction.

Industrial Production: The Oxo Process

The industrial synthesis of this compound is a two-step process:

-

Hydroformylation of Diisobutylene: Diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) is reacted with synthesis gas (CO and H₂) in the presence of a catalyst to form 3,5,5-trimethylhexanal.

-

Hydrogenation of 3,5,5-Trimethylhexanal: The resulting aldehyde is then hydrogenated to produce this compound.

Various companies have developed proprietary technologies for this process, primarily differing in the catalyst system and reaction conditions.

| Process Technology | Catalyst System | Typical Pressure | Typical Temperature | Key Features | References |

| High-Pressure Cobalt Process | Cobalt Carbonyl | High | High | Capital intensive, significant byproducts, high catalyst usage. | [4][5] |

| ExxonMobil Process | Cobalt-based | High | Not specified | Leading technology for 3,5,5-Trimethyl-1-hexanol production. | [6] |

| LP Oxo℠ Process (JM Davy/Dow) | Rhodium-based with proprietary ligands | Low | Low | Lower capital and operating costs, higher efficiency, reduced waste. | [4][5] |

| Mitsubishi Process | Rhodium-phosphine oxide catalyst | Not specified | Not specified | High selectivity for isononyl aldehyde (>98%). | [12] |

The following protocol is a generalized representation based on patent literature.[13][14]

-

Materials: Diisobutylene, synthesis gas (CO/H₂), rhodium-based catalyst with organophosphite ligands.

-

Apparatus: A high-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

-

Procedure:

-

The reactor is charged with diisobutylene and the rhodium catalyst complexed with one or more organophosphite ligands.

-

The reactor is sealed and purged with nitrogen.

-

Synthesis gas (a 1:1 mixture of CO and H₂) is introduced into the reactor to a pressure of 1 to 100 bar.

-

The reaction mixture is heated to a temperature between 50 and 200 °C and stirred.

-

The reaction is monitored by gas chromatography until the desired conversion of diisobutylene is achieved.

-

After cooling and depressurization, the crude 3,5,5-trimethylhexanal is separated from the catalyst.

-

-

Materials: 3,5,5-trimethylhexanal, hydrogen gas, nickel-on-kieselguhr catalyst.

-

Apparatus: A hydrogenation reactor.

-

Procedure:

-

The crude 3,5,5-trimethylhexanal is charged into the reactor with the nickel-on-kieselguhr catalyst.

-

The reactor is pressurized with hydrogen.

-

The mixture is heated and agitated for 2 to 4 hours.

-

After the reaction is complete, the catalyst is filtered off to yield crude 3,5,5-trimethyl-1-hexanol, which is then purified by distillation.[13]

-

Laboratory-Scale Synthesis: Grignard Reaction

For laboratory-scale synthesis, the Grignard reaction offers a versatile method.

This protocol is based on general Grignard reaction principles and a patent describing a similar reaction.[15]

-

Materials: 3,5,5-trimethylhexanal, a suitable Grignard reagent (e.g., methylmagnesium bromide in THF), anhydrous diethyl ether or THF, dilute acid for workup.

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

-

Procedure:

-

A solution of 3,5,5-trimethylhexanal in anhydrous ether is placed in the dropping funnel.

-

The Grignard reagent in anhydrous ether is placed in the reaction flask under a nitrogen atmosphere.

-

The aldehyde solution is added dropwise to the Grignard reagent with stirring. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the resulting crude this compound is purified by distillation.

-

Visualizing the Synthesis and Production Workflow

The following diagrams illustrate the key pathways and logical relationships in the production of this compound.

Figure 1: Industrial production workflow for this compound via the oxo process.

Figure 2: Chemical synthesis pathway of this compound.

Applications

The primary application of this compound is as a chemical intermediate.

-

Plasticizers: It is a key raw material for the production of diisononyl phthalate (DINP), a widely used plasticizer in PVC products such as cables, flooring, and automotive parts.[4][5][6]

-

Fragrances: It is used as a fragrance ingredient in various cosmetic and household products.[8]

-

Lubricants: Esters of 3,5,5-trimethyl-1-hexanol are used as synthetic lubricants and lubricant additives.[13]

-

Other Industrial Uses: It also finds application as a wetting agent and in the synthesis of other industrial chemicals.

Conclusion

This compound, a product of the innovative oxo synthesis, has established itself as a crucial building block in the chemical industry. Its history is a testament to the continuous evolution of catalytic processes, driving efficiency and sustainability. For researchers and professionals in drug development, an understanding of the synthesis and properties of such versatile intermediates is invaluable for the design and creation of new molecules. The detailed protocols and data presented in this guide provide a solid foundation for further exploration and application of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroformylation - Wikipedia [en.wikipedia.org]

- 3. 75 Years of Oxo Synthesis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 4. matthey.com [matthey.com]

- 5. univation.com [univation.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3,5,5-Trimethyl-1-hexanol | 3452-97-9 [chemicalbook.com]

- 8. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 9. This compound for Research Applications [benchchem.com]

- 10. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. researchgate.net [researchgate.net]

- 13. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]

- 14. US12281063B2 - Low-pressure hydroformylation of diisobutene - Google Patents [patents.google.com]

- 15. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]

Spectroscopic Profile of 3,5,5-Trimethylhexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5,5-Trimethylhexan-1-ol (CAS No: 3452-97-9), a branched-chain primary alcohol. The information presented herein is intended to support research and development activities by providing key spectral data (NMR, IR, and MS) and standardized experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Nonylol, Isononyl alcohol

-

Chemical Formula: C₉H₂₀O

-

Molecular Weight: 144.25 g/mol

-

Appearance: Colorless liquid

-

Boiling Point: 193-194 °C

-

Density: 0.824 g/mL at 25 °C

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.66 | t | 2H | -CH₂-OH (C1) |

| 1.78 - 1.05 | m | 5H | -CH₂- (C2), -CH- (C3), -CH₂- (C4) |

| 0.91 | d | 3H | -CH₃ (on C3) |

| 0.90 | s | 9H | -C(CH₃)₃ (on C5) |

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

The following table summarizes the characteristic absorption bands from the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Broad, Strong | O-H stretch (alcohol) |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (CH₂, CH₃) |

| 1365 | Medium | C-H bend (gem-dimethyl) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Source: NIST Chemistry WebBook

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the following major fragments:

| m/z | Relative Intensity | Assignment |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) - base peak |

| 43 | High | [CH(CH₃)₂]⁺ or [C₃H₇]⁺ |

| 70 | Medium | Loss of C₅H₁₀ from molecular ion |

| 85 | Medium | Loss of C₄H₉ from molecular ion |

| 126 | Low | [M-H₂O]⁺ |

| 144 | Very Low | [M]⁺ (Molecular Ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy